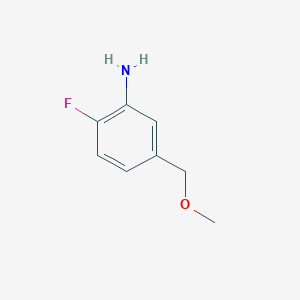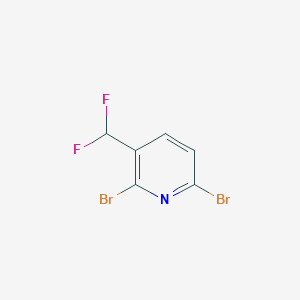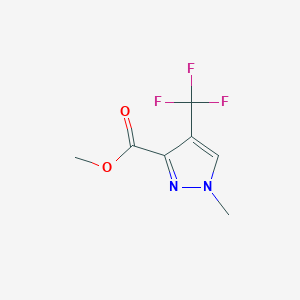
3-(1-Aminopentyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminopentyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a 1-aminopentyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminopentyl)benzonitrile typically involves the reaction of benzonitrile with a suitable aminopentyl precursor. One common method is the nucleophilic substitution reaction where benzonitrile reacts with 1-aminopentane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the benzonitrile carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts and solvents are selected based on their ability to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 3-(1-Aminopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives or imines.
Reduction: Primary amines.
Substitution: Halogenated benzonitrile derivatives.
科学的研究の応用
3-(1-Aminopentyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Aminopentyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
4-Aminobenzonitrile: Contains an amino group directly attached to the benzene ring.
3-(1-Aminobutyl)benzonitrile: Similar structure but with a shorter butyl chain instead of a pentyl chain.
Uniqueness: 3-(1-Aminopentyl)benzonitrile is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
3-(1-aminopentyl)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-2-3-7-12(14)11-6-4-5-10(8-11)9-13/h4-6,8,12H,2-3,7,14H2,1H3 |
InChIキー |
INWJZQVNSMJWHA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=CC=CC(=C1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)



